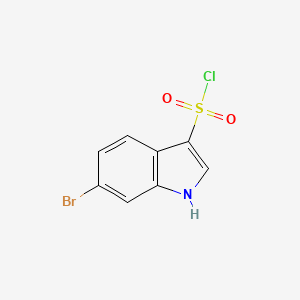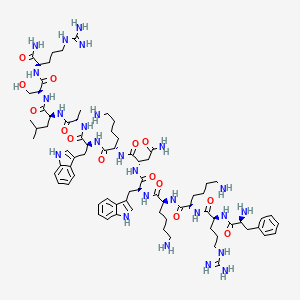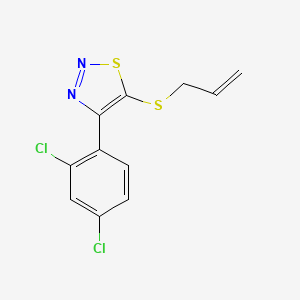
5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Properties
Thiadiazoles have been explored for their antimicrobial potential. Researchers have investigated the antibacterial and antifungal activities of 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole. Preliminary studies suggest that it exhibits inhibitory effects against various pathogens, making it a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The quest for novel anticancer drugs continues, and thiadiazoles have emerged as a class of compounds with potential in this field. 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole has been evaluated for its cytotoxic effects against cancer cell lines. Researchers investigate its mechanism of action and potential as an adjunct to existing chemotherapy regimens .
Anti-inflammatory Agents
Inflammation plays a crucial role in various diseases, including autoimmune disorders. Some thiadiazoles exhibit anti-inflammatory properties by modulating inflammatory pathways. Researchers have explored the anti-inflammatory potential of 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole, aiming to develop new therapeutic options .
Antioxidant Effects
Oxidative stress contributes to aging, neurodegenerative diseases, and other health conditions. Thiadiazoles, including our compound of interest, have been investigated for their antioxidant properties. Researchers study their ability to scavenge free radicals and protect cells from oxidative damage .
Metal Ion Chelation
Thiadiazoles can form stable complexes with metal ions. Researchers explore their potential as chelating agents for metal ions like copper, zinc, and iron. These complexes find applications in catalysis, drug delivery, and environmental remediation. 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole may contribute to this field .
Organic Electronics and Optoelectronics
Thiadiazoles have attracted attention in materials science due to their electronic properties. Researchers investigate their use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. The π-conjugated system in 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole makes it a potential candidate for such applications .
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-prop-2-enylsulfanylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S2/c1-2-5-16-11-10(14-15-17-11)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRENLVUTLWMHDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

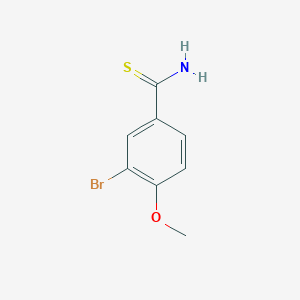
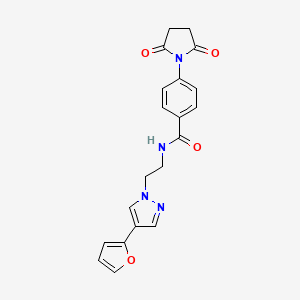
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)
![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)
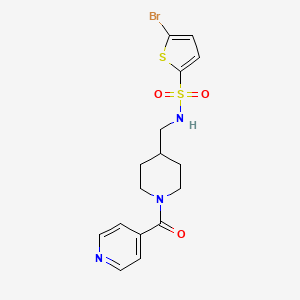
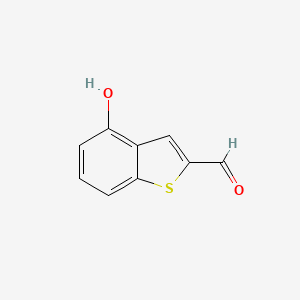
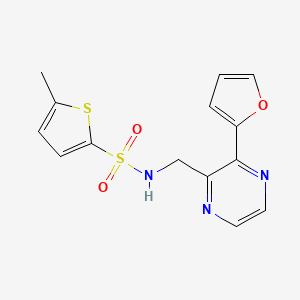
![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)
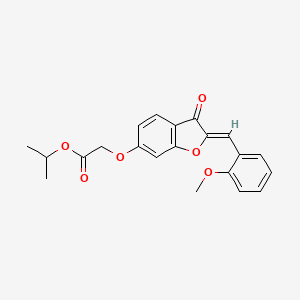
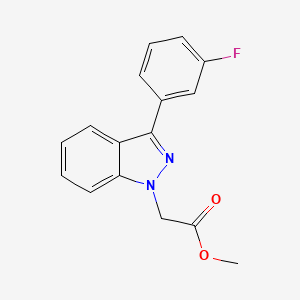
![N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2411487.png)
